molecular formula C17H16N6O2S B10937854 5-[(2-methylbenzyl)sulfanyl]-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1H-1,2,4-triazole

5-[(2-methylbenzyl)sulfanyl]-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1H-1,2,4-triazole

Cat. No.: B10937854
M. Wt: 368.4 g/mol
InChI Key: UNBCBNHTOCSQQZ-VCHYOVAHSA-N
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Description

3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that combines the structural features of 3-nitrobenzaldehyde and a triazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:

    Nitration of Benzaldehyde: The initial step involves the nitration of benzaldehyde to produce 3-nitrobenzaldehyde.

    Formation of Triazole Derivative: The next step involves the synthesis of the triazole derivative. This is typically achieved by reacting an appropriate hydrazine derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Coupling Reaction: Finally, the 3-nitrobenzaldehyde is coupled with the triazole derivative under appropriate conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

    Reduction: 3-aminobenzaldehyde derivatives.

    Oxidation: 3-nitrobenzoic acid derivatives.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITROBENZALDEHYDE 1-{5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to the presence of both a nitrobenzaldehyde moiety and a triazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H16N6O2S/c1-12-5-2-3-7-14(12)11-26-17-19-16(21-22-17)20-18-10-13-6-4-8-15(9-13)23(24)25/h2-10H,11H2,1H3,(H2,19,20,21,22)/b18-10+

InChI Key

UNBCBNHTOCSQQZ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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